molecular formula C16H20BrNO5 B3099561 (2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354485-22-5

(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099561
CAS No.: 1354485-22-5
M. Wt: 386.24 g/mol
InChI Key: YBRFSKPOKNRSHI-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a 3-bromophenoxy substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₆H₂₀BrNO₅, with a molecular weight of 386.24 g/mol. The stereochemistry at the 2S and 4S positions confers specificity in interactions, making it valuable in medicinal chemistry, particularly as a precursor for protease inhibitors or peptide mimetics . The Boc group enhances stability during synthetic processes, while the bromophenoxy moiety contributes to electronic and steric properties that influence reactivity and binding affinity.

Properties

IUPAC Name

(2S,4S)-4-(3-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-5-10(17)7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRFSKPOKNRSHI-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 3-bromophenoxy group through nucleophilic substitution. The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the carboxylic acid can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected pyrrolidinecarboxylic acids with aryloxy substituents. Below is a detailed comparison with structurally related analogs:

Halogen-Substituted Phenoxy Derivatives

(2S,4S)-4-(3-Chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid Molecular Formula: C₁₆H₂₀ClNO₅ Molecular Weight: 341.79 g/mol CAS: 686766-56-3 Key Differences:

  • Chlorine replaces bromine, reducing molecular weight by ~44.45 g/mol.
  • Lower electronegativity and steric bulk of Cl vs. Br may decrease lipophilicity (LogD) and alter metabolic stability .
  • Synthetic routes may differ (e.g., chlorination vs. bromination reagents).

(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS: 1354485-65-6 Key Differences:

  • Higher melting point expected compared to the meta-bromo isomer due to altered crystal packing.

Aromatic Substituent Variations

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Molecular Formula: C₁₆H₂₁NO₄ Molecular Weight: 291.34 g/mol CAS: 96314-29-3 Key Differences:

  • Phenyl group replaces phenoxy, eliminating the oxygen linker.
  • Increased hydrophobicity (LogP ~2.5 vs. ~1.8 for bromophenoxy analog) impacts solubility and membrane permeability .
  • Reduced hydrogen-bonding capacity due to lack of ether oxygen.

(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid Molecular Formula: C₂₀H₂₈BrNO₅ Molecular Weight: 442.36 g/mol Key Differences:

  • Higher molecular weight (~442 vs. 386 g/mol) may affect pharmacokinetics.

Heterocyclic and Fluorinated Analogs

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid

  • Molecular Formula : C₁₅H₂₀N₂O₅
  • Molecular Weight : 308.33 g/mol
  • Key Differences :

  • Pyridinyloxy group introduces a basic nitrogen, altering electronic properties and enabling protonation at physiological pH.
  • Potential for enhanced solubility in acidic environments .

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid Molecular Formula: C₁₀H₁₆FNO₄ Molecular Weight: 233.24 g/mol CAS: 203866-13-1 Key Differences:

  • Fluorine replaces the phenoxy group, drastically reducing size and introducing strong electronegativity.
  • Acts as a bioisostere for hydroxyl groups, improving metabolic stability and membrane permeability .

Structural and Property Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Hazards
(2S,4S)-4-(3-Bromophenoxy)-1-Boc-2-pyrrolidinecarboxylic acid (Target) C₁₆H₂₀BrNO₅ 386.24 3-Bromophenoxy Moderate LogD (~2.0), chiral centers at 2S/4S Irritant (Xi)
(2S,4S)-4-(3-Chlorophenoxy) analog C₁₆H₂₀ClNO₅ 341.79 3-Chlorophenoxy Lower LogD (~1.5), similar stereochemistry Irritant (Xi)
(2S,4S)-4-Phenyl analog C₁₆H₂₁NO₄ 291.34 Phenyl Higher LogP (~2.5), reduced polarity Skin/eye irritation
(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy] analog C₂₀H₂₈BrNO₅ 442.36 2-Bromo-4-tert-pentyl High steric bulk, low aqueous solubility Not reported
(2S,4S)-4-Fluoro analog C₁₀H₁₆FNO₄ 233.24 Fluorine High metabolic stability, low molecular weight Irritant (Xi)

Biological Activity

(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological properties, including antibacterial effects, enzyme inhibition, and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₀BrNO₅
  • CAS Number : 1354486-41-1
  • Molecular Weight : 392.25 g/mol

The compound features a pyrrolidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl (Boc) moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of antibacterial properties and enzyme inhibition.

Antibacterial Activity

A study assessed various derivatives of pyrrolidinecarboxylic acids against several bacterial strains. While specific data on this compound was not detailed, related compounds demonstrated significant antibacterial effects:

  • Bacterial Strains Tested :
    • Gram-positive : Staphylococcus aureus, Bacillus subtilis
    • Gram-negative : Escherichia coli, Pseudomonas aeruginosa

In general, compounds with similar structural motifs exhibited IC50 values ranging from 0.195 µg/mL to higher concentrations depending on the substituents present .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar derivatives have shown promising results in inhibiting key enzymes involved in various metabolic pathways:

  • Enzymes Targeted :
    • Acetylcholinesterase (AChE)
    • Butyrylcholinesterase (BChE)

For instance, certain derivatives exhibited dual inhibitory effects against AChE and BChE with IC50 values suggesting moderate to strong activity. The presence of halogen atoms in the structure was found to enhance inhibitory potency against these enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies:

SubstituentEffect on Activity
BromineIncreased antibacterial activity
Tert-butoxyEnhanced solubility and stability
PhenoxyPotentially increases binding affinity to targets

Case Studies

In a comparative study involving several carboxylic acid derivatives, it was noted that compounds similar in structure to this compound demonstrated superior activity against both AChE and BChE compared to their non-substituted counterparts. This highlights the importance of specific functional groups in modulating biological activity .

Q & A

Basic Research: Synthesis Optimization

Q: What synthetic strategies are recommended for preparing (2S,4S)-4-(3-bromophenoxy)-1-Boc-2-pyrrolidinecarboxylic acid while preserving stereochemical integrity? A:

  • Methodology : Use Boc-protected pyrrolidine precursors (e.g., (2S,4S)-1-Boc-4-hydroxyproline) as starting materials. Perform Mitsunobu or SN2 reactions with 3-bromophenol to introduce the phenoxy group, ensuring stereoretention via chiral catalysts or low-temperature conditions .
  • Key Steps :
    • Boc deprotection/activation with TFA or HCl in dioxane.
    • Coupling agents like EDC/HOBt for carboxylic acid functionalization.
    • Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm stereochemistry with chiral HPLC .

Basic Research: Structural Characterization

Q: How can researchers resolve discrepancies in NMR data for this compound, particularly in distinguishing diastereomers? A:

  • Methodology :
    • Use high-field NMR (≥400 MHz) with COSY and NOESY to assign stereochemistry. For example, NOE correlations between the 3-bromophenoxy group and pyrrolidine protons confirm the (2S,4S) configuration .
    • Cross-validate with X-ray crystallography; similar compounds (e.g., (2S,4R)-Boc-4-phenylproline) show distinct unit cell parameters (e.g., space group P21) .

Advanced Research: Conformational Analysis

Q: How does the 3-bromophenoxy substituent influence the pyrrolidine ring’s conformation in solution vs. solid state? A :

  • Methodology :
    • Perform variable-temperature NMR to study ring puckering dynamics. Compare with pseudoproline analogs (e.g., Boc-Hyp(Ph)-OH), where bulky substituents enforce a cis-amide conformation .
    • Use DFT calculations (B3LYP/6-31G*) to model energy barriers for ring inversion, referencing InChI/SMILES data from structural analogs .

Advanced Research: Stability Under Reactive Conditions

Q: How does the tert-butoxycarbonyl (Boc) group degrade under acidic or basic conditions, and how can this impact downstream applications? A :

  • Methodology :
    • Conduct accelerated stability studies in HCl/MeOH (pH 1–3) or NaOH/THF (pH 10–12). Monitor Boc cleavage via LC-MS (e.g., m/z [M-Boc+H]+ = calculated mass – 100.12 Da) .
    • Compare with literature: Boc-protected pyrrolidines degrade >90% within 2 hours in 4M HCl/dioxane .

Advanced Research: Role in Drug Design

Q: What strategies mitigate aggregation or solubility issues when incorporating this compound into peptide-based therapeutics? A :

  • Methodology :
    • Introduce hydrophilic moieties (e.g., PEG linkers) at the carboxylic acid site, as seen in E3-ligase conjugates (e.g., CST530 in ).
    • Use molecular dynamics simulations (AMBER force field) to predict aggregation-prone regions based on hydrophobic interactions .

Basic Research: Safety and Handling Protocols

Q: What personal protective equipment (PPE) is essential for handling this compound in a laboratory setting? A :

  • Methodology :
    • Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/synthesis.
    • Reference SDS guidelines: NIOSH-approved respirators (N100/P3) are required if airborne particulates exceed 1 mg/m³ .

Advanced Research: Addressing Data Contradictions

Q: How should researchers reconcile inconsistencies between HPLC purity (>95%) and unexpected bioactivity results? A :

  • Methodology :
    • Perform LC-MS/MS to identify trace impurities (e.g., de-brominated byproducts or epimeric contaminants).
    • Compare with : Epimers (e.g., (2S,4R) vs. (2S,4S)) may co-elute but exhibit divergent bioactivity .

Advanced Research: Computational Modeling

Q: Which software tools are optimal for simulating the compound’s interactions with biological targets (e.g., proteases)? A :

  • Methodology :
    • Use Schrödinger Suite or AutoDock Vina for docking studies. Input canonical SMILES (e.g., COc1cccc(c1)O[C@H]1CC@HC(=O)O) to generate 3D conformers .
    • Validate with experimental IC50 data from analogs (e.g., (2S,4R)-Boc-4-fluoroproline in ).

Basic Research: Purification Techniques

Q: What chromatographic methods effectively separate this compound from its diastereomers? A :

  • Methodology :
    • Use reversed-phase HPLC (C18 column, 5 µm) with isocratic elution (ACN:H2O + 0.1% TFA, 65:35).
    • Reference : Similar Boc-protected pyrrolidines show retention times of 8–10 minutes .

Advanced Research: Aggregation Studies

Q: How can researchers assess and prevent aggregation of this hydrophobic compound in aqueous buffers? A :

  • Methodology :
    • Conduct dynamic light scattering (DLS) to measure particle size (e.g., >100 nm indicates aggregation).
    • Add surfactants (e.g., 0.01% Tween-20) or co-solvents (e.g., DMSO ≤5%) to stabilize the solution, as validated in pseudoproline studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.